![molecular formula C14H10F3NO B1453505 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187167-96-9](/img/structure/B1453505.png)
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Overview
Description
“4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
The synthesis of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” and its derivatives plays a crucial role in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” is represented by the InChI code 1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Industry
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine: and its derivatives play a significant role in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients used for crop protection. More than 20 new agrochemicals containing the TFMP group have been introduced, offering enhanced efficacy against pests due to the unique physicochemical properties imparted by the fluorine atoms .
Pharmaceutical Development
In the pharmaceutical sector, several drugs incorporate the TFMP structure for its beneficial effects on biological activity. The compound under discussion has been utilized in the synthesis of pharmaceutical ingredients where the presence of the TFMP group contributes to the therapeutic potential of the final product .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine derivatives are also used in veterinary medicine. The TFMP derivatives have been approved for use in veterinary products, enhancing the treatment of various animal health issues .
Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity and stability make it a valuable building block in constructing complex structures, particularly in the development of fluorinated organic chemicals, which are increasingly important in research and industry .
Material Science
The unique characteristics of the TFMP group, such as its influence on volatility and chemical resistance, make 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine a candidate for developing advanced materials with specific desired properties .
Chemical Research
In chemical research, the compound is used to explore the chemistry of trifluoromethylpyridines. It helps in understanding the effects of fluorine-containing moieties on the physical properties and biological activities of compounds, thus contributing to the discovery of novel applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-methylpyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYICPPHLXMBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192608 | |
Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine | |
CAS RN |
1187167-96-9 | |
Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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